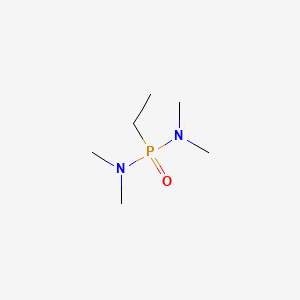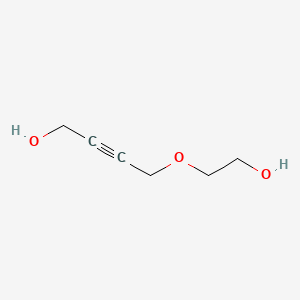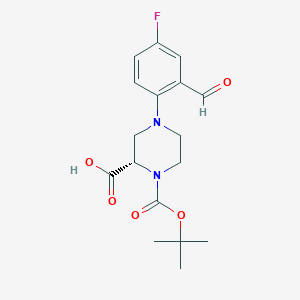
P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide is a chemical compound with the molecular formula C6H17N2OP. It is known for its unique structure, which includes a phosphonic diamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide typically involves the reaction of ethylphosphonic dichloride with N,N-dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide include:
- P-Methyl-N,N,N’,N’-tetramethylphosphonic diamide
- P-Propyl-N,N,N’,N’-tetramethylphosphonic diamide
- P-Butyl-N,N,N’,N’-tetramethylphosphonic diamide .
Uniqueness
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. These properties include differences in reactivity, stability, and solubility, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
14655-69-7 |
|---|---|
Formule moléculaire |
C6H17N2OP |
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
N-[dimethylamino(ethyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C6H17N2OP/c1-6-10(9,7(2)3)8(4)5/h6H2,1-5H3 |
Clé InChI |
ZBFJXELASZBPBJ-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)

![Tris-[4-(tritylamino)-phenyl]acetonitrile](/img/structure/B13732649.png)


![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)

![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)




